molecular formula C23H18Cl2N2O2 B10919625 4-chloro-1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

4-chloro-1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10919625
M. Wt: 425.3 g/mol
InChI Key: XYFPMHUTFSSJJF-UHFFFAOYSA-N
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Description

3-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound featuring a pyrazole core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling process to ensure high yield and purity. This may include the use of advanced catalysts and automated reaction systems to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .

Scientific Research Applications

3-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes or receptors involved in critical cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-CHLORO-1-(2-CHLOROPHENYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

4-chloro-1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H18Cl2N2O2/c1-28-17-9-5-7-15(13-17)22-21(25)23(16-8-6-10-18(14-16)29-2)27(26-22)20-12-4-3-11-19(20)24/h3-14H,1-2H3

InChI Key

XYFPMHUTFSSJJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=NN2C3=CC=CC=C3Cl)C4=CC(=CC=C4)OC)Cl

Origin of Product

United States

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